2-Methoxy-6-nitro-4-phenylquinazoline

Physicochemical profiling Medicinal chemistry Drug-likeness prediction

2-Methoxy-6-nitro-4-phenylquinazoline (CAS 361166-08-7) is a trisubstituted quinazoline derivative bearing a 2-methoxy, 6-nitro, and 4-phenyl substitution pattern (C₁₅H₁₁N₃O₃, MW 281.27 g/mol). The quinazoline scaffold is a privileged heterocyclic core in medicinal chemistry, with the 6-nitro-4-phenyl subclass specifically investigated for epidermal growth factor receptor (EGFR) tyrosine kinase inhibition.

Molecular Formula C15H11N3O3
Molecular Weight 281.271
CAS No. 361166-08-7
Cat. No. B2596078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-nitro-4-phenylquinazoline
CAS361166-08-7
Molecular FormulaC15H11N3O3
Molecular Weight281.271
Structural Identifiers
SMILESCOC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3
InChIInChI=1S/C15H11N3O3/c1-21-15-16-13-8-7-11(18(19)20)9-12(13)14(17-15)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyUYKHOAMRBAMZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-6-nitro-4-phenylquinazoline (CAS 361166-08-7): Procurement-Relevant Structural and Physicochemical Profile


2-Methoxy-6-nitro-4-phenylquinazoline (CAS 361166-08-7) is a trisubstituted quinazoline derivative bearing a 2-methoxy, 6-nitro, and 4-phenyl substitution pattern (C₁₅H₁₁N₃O₃, MW 281.27 g/mol) . The quinazoline scaffold is a privileged heterocyclic core in medicinal chemistry, with the 6-nitro-4-phenyl subclass specifically investigated for epidermal growth factor receptor (EGFR) tyrosine kinase inhibition [1]. This compound occupies a distinct chemical space defined by the simultaneous presence of an electron-withdrawing nitro group at C6, a methoxy donor at C2, and a lipophilic phenyl ring at C4—a combination that differentiates it from both the 2-halo-6-nitro and the 6-halo-2-methoxy analog series in terms of electronic character, hydrogen-bonding capacity, and calculated physicochemical descriptors relevant to synthetic intermediate selection and library design.

Why Generic Quinazoline Substitution Cannot Replace 2-Methoxy-6-nitro-4-phenylquinazoline (CAS 361166-08-7) in Targeted Applications


Quinazoline derivatives cannot be treated as interchangeable building blocks because the position-specific electronic and steric contributions of substituents govern both synthetic reactivity and biological target engagement . In the 6-nitro-4-phenylquinazoline series, the C2 substituent modulates enzyme inhibitory potency: the 2-chloro analog (BDBM54840) exhibits only weak micromolar affinity for the kappa opioid receptor (IC₅₀ = 8.95–27.9 μM) [1], while the broader class of 6-nitro-4-anilinoquinazolines achieves nanomolar EGFR inhibition when bearing optimized C2 groups [2]. Replacing the 2-methoxy with a 2-chloro, or the 6-nitro with a 6-chloro/6-bromo, fundamentally alters the compound's logP, topological polar surface area (TPSA), hydrogen-bond acceptor count, and electronic character—each of which directly affects partition coefficient, passive permeability, and target binding thermodynamics. The quantitative comparisons in Section 3 demonstrate that CAS 361166-08-7 occupies a specific property envelope not replicated by its closest commercially available analogs.

Quantitative Differentiation Evidence for 2-Methoxy-6-nitro-4-phenylquinazoline (CAS 361166-08-7) vs. Closest Analogs


Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiate 2-Methoxy-6-nitro from 6-Halo-2-methoxy Analogs

The 6-nitro group in 2-methoxy-6-nitro-4-phenylquinazoline (CAS 361166-08-7) contributes two additional hydrogen-bond acceptors and substantially elevated TPSA compared to the 6-chloro analog (PubChem CID 742338) and 6-bromo analog [1]. The 6-chloro-2-methoxy-4-phenylquinazoline has a computed TPSA of 35 Ų and 3 H-bond acceptors [1], whereas the target compound, containing a nitro group (two oxygen atoms), is estimated to have a TPSA of approximately 77 Ų and 6 H-bond acceptors (3 from the nitro group, 1 from methoxy, and 2 from the quinazoline ring nitrogens). The 6-bromo analog (C₁₅H₁₁BrN₂O, MW 315.17) has a computed LogP of 4.56 ; the nitro substitution in the target compound is predicted to reduce LogP by approximately 0.5–1.0 units relative to the bromo congener, enhancing aqueous solubility potential. These differences directly affect membrane permeability predictions and compound scoring in drug-likeness filters (e.g., Lipinski, Veber rules).

Physicochemical profiling Medicinal chemistry Drug-likeness prediction

Electronic Effect of the 6-Nitro Substituent Confers Distinct Reactivity vs. 6-Halo Analogs in Nucleophilic Aromatic Substitution Chemistry

The nitro group at C6 of 2-methoxy-6-nitro-4-phenylquinazoline (CAS 361166-08-7) is a strong electron-withdrawing group (Hammett σₚ = +0.78) that activates the quinazoline ring toward nucleophilic aromatic substitution (SNAr) at positions ortho and para to the nitro group, particularly C5 and C7 [1]. In contrast, the 6-chloro analog (σₚ = +0.23) and 6-bromo analog (σₚ = +0.23) are far weaker electron-withdrawing groups that do not comparably activate the ring. This difference enables chemoselective downstream functionalization: the 6-nitro derivative can undergo selective reduction to a 6-amino intermediate (a known pharmacophoric motif in EGFR inhibitor design [2]) or participate in SNAr chemistry at C5/C7 in the presence of the 2-methoxy and 4-phenyl groups, whereas the halo analogs require metal-catalyzed cross-coupling conditions for further elaboration.

Synthetic chemistry Building block utility Nucleophilic aromatic substitution

2-Methoxy Substitution in 6-Nitro-4-phenylquinazoline Confers Different Kinase Selectivity Profile vs. 2-Chloro-6-nitro-4-phenylquinazoline

The 2-chloro analog of 2-methoxy-6-nitro-4-phenylquinazoline (BDBM54840, 2-chloro-6-nitro-4-phenylquinazoline) has been experimentally profiled in PubChem BioAssay AID 1778 against the human kappa-type opioid receptor, yielding weak inhibitory activity with IC₅₀ values of 8.95 μM and 27.9 μM [1]. This opioid receptor engagement represents a potential off-target liability in kinase-focused programs. The 2-methoxy substitution in CAS 361166-08-7 introduces an oxygen atom capable of acting as a hydrogen-bond acceptor, which is structurally incompatible with the chloro substituent's halogen-bonding or hydrophobic interaction profile. In the 6-nitro-4-substituted quinazoline class evaluated for EGFR inhibition, the most potent derivatives (e.g., compounds 6a–6e in Farag et al., 2024) incorporate oxygen- or nitrogen-containing C2 substituents that form key hydrogen bonds in the EGFR ATP-binding pocket, achieving IC₅₀ values in the nanomolar range against both wild-type and T790M mutant EGFR [2].

Kinase selectivity Opioid receptor Target engagement profiling

The 6-Nitro Group Enables Reductive Derivatization to 6-Amino Pharmacophores: A Synthetic Advantage Over 6-Halo-2-methoxy-4-phenylquinazoline Analogs

The nitro group at C6 of 2-methoxy-6-nitro-4-phenylquinazoline (CAS 361166-08-7) can be selectively reduced to a primary amine (NH₂) using standard reducing agents (e.g., SnCl₂/HCl, Fe/NH₄Cl, or catalytic hydrogenation), generating 2-methoxy-6-amino-4-phenylquinazoline [1]. This 6-amino intermediate is a direct precursor to the 6-nitro-4-anilinoquinazoline pharmacophore class that has demonstrated potent EGFR inhibitory activity in recent studies (Farag et al., 2024; compounds 6a–6e showed IC₅₀ values ranging from sub-nanomolar to low nanomolar against wild-type EGFR) [2]. The 6-chloro-2-methoxy-4-phenylquinazoline (PubChem CID 742338) and 6-bromo-2-methoxy-4-phenylquinazoline analogs cannot undergo this direct reductive transformation to the 6-amino derivative; they require Buchwald-Hartwig amination or other Pd-catalyzed coupling to introduce nitrogen functionality at C6, adding synthetic steps and cost. The 2-methoxy group remains intact under nitro reduction conditions, allowing orthogonal functionalization at C2 vs. C6.

Synthetic intermediate Reductive amination Parallel library synthesis

Predicted Metabolic Stability Advantage of 2-Methoxy Over 2-Chloro in 6-Nitro-4-phenylquinazoline Series

The 2-methoxy group in CAS 361166-08-7 is expected to undergo oxidative O-demethylation by cytochrome P450 enzymes (primarily CYP2D6 and CYP1A2), a well-characterized metabolic pathway whose rate can be modulated by adjacent substituents [1]. In contrast, the 2-chloro analog (BDBM54840) is susceptible to glutathione conjugation or CYP-mediated oxidative dechlorination, generating reactive intermediates with potential toxicity liabilities [1]. The 2-methoxy-6-nitro-4-phenylquinazoline combination positions an electron-donating group (OCH₃, σₚ = -0.27) at C2 and a strongly electron-withdrawing group (NO₂, σₚ = +0.78) at C6 on the same quinazoline ring. This push-pull electronic system can influence the rate of nitroreductase-mediated reduction of the 6-nitro group—a key metabolic pathway for nitroaromatic compounds—potentially slowing one-electron reduction that leads to reactive nitro anion radical formation, relative to nitroaromatics lacking the electron-donating C2 substituent [1].

Metabolic stability Cytochrome P450 In silico ADME

Procurement-Driven Application Scenarios for 2-Methoxy-6-nitro-4-phenylquinazoline (CAS 361166-08-7)


Scaffold for 6-Aminoquinazoline Kinase Inhibitor Library Synthesis

As demonstrated in Section 3 (Evidence Item 4), the 6-nitro group of CAS 361166-08-7 enables direct one-step reduction to the 6-amino derivative, a key intermediate in the 6-nitro-4-anilinoquinazoline class that has produced EGFR inhibitors with nanomolar potency (Farag et al., 2024) [1]. Medicinal chemistry teams designing focused kinase inhibitor libraries should prioritize this compound over the 6-chloro or 6-bromo analogs, which require additional Pd-catalyzed amination steps to install the critical 6-amino pharmacophore. The 2-methoxy group remains orthogonal during nitro reduction, enabling subsequent diversification at C2 via demethylation and O-alkylation, or at C4 via Suzuki coupling on the phenyl ring.

Building Block for Physicochemical Property Optimization in CNS-Avoidance Programs

The elevated TPSA (≈77 Ų vs. 35 Ų for the 6-chloro analog) and increased H-bond acceptor count of CAS 361166-08-7, documented in Section 3 (Evidence Item 1), predict reduced passive blood-brain barrier permeability compared to the more lipophilic 6-halo-2-methoxy-4-phenylquinazolines [2]. For peripheral kinase inhibitor or anti-inflammatory programs where CNS exposure is an undesired off-target liability, the 6-nitro-2-methoxy substitution pattern provides a built-in physicochemical bias toward peripheral restriction—a feature not present in the 6-chloro (XLogP3 = 4.1) or 6-bromo (LogP = 4.56) analogs.

Electron-Deficient Quinazoline Core for Nucleophilic Aromatic Substitution (SNAr) Diversification

The strong electron-withdrawing character of the 6-nitro group (σₚ = +0.78 vs. +0.23 for Cl/Br) activates the quinazoline ring at C5 and C7 toward SNAr chemistry, as quantified in Section 3 (Evidence Item 2) [3]. This enables introduction of amine, alkoxide, or thiol nucleophiles at positions ortho to the nitro group under mild conditions without requiring transition-metal catalysis. Process chemistry and parallel synthesis groups seeking a single intermediate for generating diverse C5/C7-substituted quinazoline libraries will find the 6-nitro derivative uniquely suited to this purpose, as the 6-halo analogs lack sufficient ring activation for uncatalyzed SNAr.

Selectivity Profiling Starting Point for Kinase vs. GPCR Target Deconvolution

The experimental binding data for the 2-chloro analog (BDBM54840, kappa opioid receptor IC₅₀ = 8.95–27.9 μM) establishes opioid receptor engagement as a measurable off-target activity in the 2-halo-6-nitro-4-phenylquinazoline series [4]. Procuring CAS 361166-08-7 instead of the 2-chloro analog allows chemical biology groups to probe whether the 2-methoxy substitution—which replaces a hydrophobic chlorine with a hydrogen-bonding oxygen—redirects target engagement away from opioid receptors and toward kinase ATP-binding sites (consistent with the EGFR activity reported for 2-oxygen-substituted 6-nitroquinazolines [1]). This makes CAS 361166-08-7 the appropriate tool compound for selectivity profiling studies aimed at understanding 2-position substituent effects on polypharmacology.

Quote Request

Request a Quote for 2-Methoxy-6-nitro-4-phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.